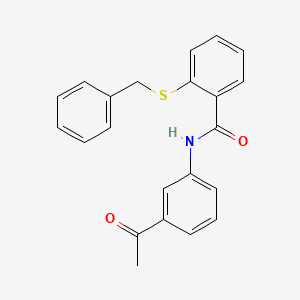
4-bromo-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a synthetic compound that has gained attention in scientific research due to its unique structure and potential applications. It features a bromo group, a fluorophenyl moiety, and a pyrrolidinone ring, combined with a benzenesulfonamide group, making it a compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method to synthesize 4-bromo-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is through a multi-step synthesis process. The starting material, 4-bromobenzenesulfonyl chloride, undergoes a nucleophilic substitution reaction with N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)amine. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed.
Industrial Production Methods: While specific details of industrial production are proprietary, large-scale synthesis often involves optimizing the yield and purity through controlled reaction conditions, catalyst use, and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction: Selective reduction might lead to modifications in the pyrrolidinone ring, potentially transforming it into a hydroxyl group.
Substitution: The bromo group provides a site for nucleophilic substitution, potentially introducing various substituents.
Common Reagents and Conditions:
Oxidation Reagents: m-CPBA (meta-Chloroperoxybenzoic acid) for sulfoxide formation.
Reduction Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Conditions: Utilizing nucleophiles such as alkoxides or amines under mild to moderate conditions.
Major Products:
Oxidation yields sulfoxides or sulfones.
Reduction leads to hydroxylated derivatives.
Substitution forms new derivatives with varied functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules, particularly in drug discovery and development.
Biology: In biological research, this compound might be evaluated for its potential as an enzyme inhibitor or its binding affinity to specific proteins.
Medicine: It could be a lead compound for developing new therapeutic agents, especially targeting diseases where sulfonamide derivatives have proven efficacy.
Mechanism of Action
The mechanism of action for 4-bromo-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide depends on its target interaction. Generally, sulfonamide derivatives inhibit enzyme activity by mimicking the natural substrate, binding to the active site, and preventing the actual substrate from interacting with the enzyme. This disruption can lead to altered cellular processes, which could be beneficial in treating certain diseases.
Comparison with Similar Compounds
4-bromo-N-phenylbenzenesulfonamide
N-(4-fluorophenyl)benzenesulfonamide
4-bromo-N-(pyrrolidin-3-ylmethyl)benzenesulfonamide
Conclusion
4-bromo-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a versatile compound with significant potential in scientific research and industry. Its unique structure allows for a variety of chemical reactions and applications, making it a valuable molecule for further exploration.
Properties
IUPAC Name |
4-bromo-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O3S/c18-13-1-7-16(8-2-13)25(23,24)20-10-12-9-17(22)21(11-12)15-5-3-14(19)4-6-15/h1-8,12,20H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZZCVAGBDTRQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(4-Chlorophenyl)(cyano)methyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B2904622.png)


![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2904625.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide](/img/structure/B2904628.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2904631.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2904635.png)
![1-[4-[3-(Phenoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2904641.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2904642.png)
![8-(3,3-Difluorocyclobutanecarbonyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2904644.png)
![(E)-2-Phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2904645.png)
